Chlorodifluoroacetic acid
Overview
Description
Chlorodifluoroacetic acid is an organic compound with the molecular formula C2HClF2O2. It is a derivative of acetic acid where two hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom. This compound is a colorless liquid with a pungent odor and is known for its applications in various fields, including chemical synthesis and industrial processes .
Mechanism of Action
Target of Action
Chlorodifluoroacetic acid (CDFA) is a novel haloacetic acid (HAA) that has been recently documented in aquatic systems . It is a suspected degradation product of the refrigerants 1,1,2-trichloro-1,1-difluoroethane (CFC-113) and 1-chloro-1,1-difluoroethane (HCFC-142b)
Mode of Action
It is known that cdfa is a source of difluorocarbene . The conversion of sodium chlorodifluoroacetate, a salt formed by neutralization of CDFA with sodium hydroxide, is proposed to start with decarboxylation, which generates the carbanion ClF2C− . This suggests that CDFA may interact with its targets through the generation of difluorocarbene.
Biochemical Pathways
It is known that haloacetic acids can be phytotoxic, putatively acting through inhibition
Result of Action
It is known that haloacetic acids can be phytotoxic , suggesting that CDFA may have toxic effects on plant cells.
Action Environment
CDFA has been detected in aquatic systems , suggesting that its action, efficacy, and stability may be influenced by environmental factors such as water temperature, pH, and the presence of other chemical substances
Biochemical Analysis
Biochemical Properties
Chlorodifluoroacetic acid plays a significant role in biochemical reactions, particularly in the generation of difluorocarbene. It interacts with various enzymes and proteins, including those involved in the metabolism of halogenated compounds. The compound’s interactions are primarily characterized by its ability to act as a substrate for enzymes that catalyze halogenation and dehalogenation reactions . These interactions are crucial for the synthesis of various biochemical compounds and intermediates.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses and metabolic pathways . Additionally, this compound can impact gene expression by modulating the transcription of specific genes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound can inhibit or activate enzymes involved in halogenation and dehalogenation reactions, leading to changes in the metabolic flux of halogenated compounds . These interactions can result in alterations in gene expression and the production of specific metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic processes, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where specific dosages lead to significant changes in cellular and metabolic functions. High doses of this compound can result in toxicity, affecting organ function and overall health.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of halogenated compounds. It interacts with enzymes such as halogenases and dehalogenases, which catalyze the addition or removal of halogen atoms from organic molecules . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its role in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorodifluoroacetic acid can be synthesized through the reaction of chlorodifluoromethane with carbon monoxide and water in the presence of a catalyst. Another method involves the reaction of chlorodifluoromethane with carbon dioxide and hydrogen fluoride .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of chlorodifluoroacetyl chloride. This process involves the reaction of chlorodifluoroacetyl chloride with water, resulting in the formation of this compound and hydrochloric acid as a byproduct .
Chemical Reactions Analysis
Types of Reactions: Chlorodifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce difluoromethyl ketones.
Reduction: It can be reduced to form difluoroethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Difluoromethyl ketones.
Reduction: Difluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chlorodifluoroacetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Difluoroacetic acid: Similar in structure but lacks the chlorine atom.
Trifluoroacetic acid: Contains three fluorine atoms instead of two fluorine and one chlorine.
Chlorofluoroacetic acid: Contains one fluorine and one chlorine atom.
Uniqueness: Chlorodifluoroacetic acid is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of fluorine-containing compounds and as a source of difluorocarbene .
Properties
IUPAC Name |
2-chloro-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWAZQITIZDJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1895-39-2 (hydrochloride salt), 2923-14-0 (silver salt) | |
Record name | Chlorodifluoroacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8058792 | |
Record name | Chlorodifluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058792 | |
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Molecular Weight |
130.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to light brown liquid; mp = 20 deg C; [Acros Organics MSDS] | |
Record name | Chlorodifluoroacetic acid | |
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CAS No. |
76-04-0 | |
Record name | Chlorodifluoroacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorodifluoroacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorodifluoroacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60298 | |
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Record name | Acetic acid, 2-chloro-2,2-difluoro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Chlorodifluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.845 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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